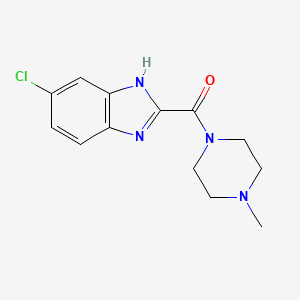

JNJ10191584

Descripción

Propiedades

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWSUQWIOVGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170826 | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73903-17-0 | |

| Record name | (6-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73903-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-10191584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073903170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-10191584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE5T3WL8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JNJ10191584 on the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ10191584, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] Its expression profile implicates the H4 receptor as a key player in inflammatory and immune responses, making it an attractive therapeutic target for a variety of disorders such as allergic rhinitis, asthma, and atopic dermatitis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, its impact on H4 receptor-mediated signaling pathways, and the experimental protocols used for its characterization.

Core Pharmacological Profile of this compound

This compound is characterized as a high-affinity, selective antagonist of the human H4 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, histamine, to the H4 receptor, thereby inhibiting its downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |

| H4 | This compound | K_i_ | 26 | Human | [5][6] |

| H3 | This compound | K_i_ | 14100 | Human | [5][6] |

This table clearly demonstrates the high affinity and selectivity of this compound for the H4 receptor over the H3 receptor, with a selectivity of over 540-fold.[5][6]

Table 2: Functional Antagonist Activity

| Assay | Cell Type | Parameter | Value (nM) | Species | Reference |

| Eosinophil Chemotaxis | Eosinophils | IC_50_ | 530 | Not Specified | [5][6] |

| Mast Cell Chemotaxis | Mast Cells | IC_50_ | 138 | Not Specified | [5][6] |

This table highlights the functional consequence of H4 receptor antagonism by this compound, demonstrating its ability to inhibit key inflammatory cell migratory responses.

H4 Receptor Signaling and Modulation by this compound

The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca²⁺), and recruitment of β-arrestin. This compound, as an antagonist, blocks these histamine-induced events.

Signaling Pathway Diagram

The following diagram illustrates the canonical H4 receptor signaling pathway and the point of intervention by this compound.

Caption: H4R signaling cascade and the antagonistic action of this compound.

While this compound is classified as a "silent antagonist," it is noteworthy that a structurally similar H4 receptor antagonist, JNJ7777120, has been shown to exhibit biased agonism, recruiting β-arrestin without activating G-proteins.[7][8] Further investigation is required to determine if this compound shares this property.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i_) of this compound for the H4 receptor.

Protocol Workflow:

Caption: Workflow for the radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]histamine) and a range of concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant.

Protocol Workflow:

Caption: Workflow for the chemotaxis assay.

Detailed Methodology:

-

Cell Preparation: Eosinophils are isolated from human peripheral blood, or mast cells are cultured from bone marrow precursors.

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Assay Setup: A chemoattractant, such as histamine, is added to the lower wells of a multi-well plate containing inserts with a porous membrane (e.g., Transwell®).

-

Cell Migration: The pre-incubated cells are added to the upper chamber of the inserts. The plate is then incubated for a period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂ to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the histamine H4 receptor. Its mechanism of action involves the competitive blockade of histamine binding, leading to the inhibition of Gi/o-mediated signaling pathways. This results in the attenuation of key inflammatory responses, most notably the chemotaxis of eosinophils and mast cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating the role of the H4 receptor in health and disease and exploring the therapeutic potential of its antagonists. Further studies to elucidate the potential for biased agonism at the H4 receptor by this compound would provide a more complete understanding of its molecular pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]

- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ10191584 (VUF6002): A Technical Guide to a Selective Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ10191584, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Additionally, this document includes visualizations of the histamine H4 receptor signaling pathway and representative experimental workflows to enhance understanding of its mechanism of action and experimental application.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[2] This expression profile implicates the H4 receptor in the modulation of immune responses and inflammatory processes. Consequently, the H4 receptor has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders. This compound (VUF6002) is a key pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound (VUF6002), demonstrating its high affinity and selectivity for the histamine H4 receptor, as well as its functional antagonistic activity.

Table 1: Receptor Binding Affinity of this compound (VUF6002)

| Target Receptor | Ligand | Ki (nM) | Species | Reference |

| Histamine H4 Receptor | This compound | 26 | Human | [3][4][5] |

| Histamine H4 Receptor | This compound | 79.42 | Human | [6] |

| Histamine H3 Receptor | This compound | 14,100 (14.1 µM) | Human | [3][4][5] |

| Histamine H3 Receptor | This compound | 3,981 | Human | [6] |

Table 2: Functional Activity of this compound (VUF6002)

| Assay | Cell Type | IC50 (nM) | Species | Reference |

| Eosinophil Chemotaxis | Eosinophils | 530 | Not Specified | [3][6] |

| Mast Cell Chemotaxis | Mast Cells | 138 | Not Specified | [3][6] |

Signaling Pathway

This compound acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascade initiated by histamine binding. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium mobilization.

Experimental Protocols

In Vitro Assays

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H4 receptor.

-

Objective: To determine the Ki of this compound for the H4 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H4 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [3H]-Histamine or another suitable H4R-specific radioligand.

-

This compound (VUF6002) stock solution.

-

Non-specific binding control: High concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled ligand).

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

-

This protocol outlines a general method for assessing the inhibitory effect of this compound on mast cell or eosinophil chemotaxis.

-

Objective: To determine the IC50 of this compound for inhibiting histamine-induced chemotaxis.

-

Materials:

-

Mast cells or eosinophils.

-

Chemoattractant: Histamine.

-

This compound (VUF6002) stock solution.

-

Chemotaxis chamber (e.g., Boyden chamber).

-

Cell culture medium.

-

Cell staining dye (e.g., Calcein AM).

-

Fluorescence plate reader or microscope.

-

-

Procedure:

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Place histamine in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber, separated by a porous membrane.

-

Incubate the plate to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells using a fluorescence plate reader or by counting under a microscope.

-

Calculate the percentage inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.

-

References

- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Induction of active and adoptive relapsing experimental autoimmune encephalomyelitis (EAE) using an encephalitogenic epitope of proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteolipid protein-induced mouse model of multiple sclerosis requires B cell-mediated antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

JNJ10191584: A Technical Guide to its Function as a Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ10191584, a potent and selective histamine H4 receptor (H4R) antagonist. This document details its core functions, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound, also known as VUF6002, is a small molecule that acts as a selective antagonist at the histamine H4 receptor.[1][2][3] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2] This expression profile implicates the H4 receptor as a key player in inflammatory and immune responses.

The histamine H4 receptor couples to the Gαi/o subunit of the heterotrimeric G protein complex.[4][5][6] Upon activation by its endogenous ligand, histamine, the H4R promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] The Gβγ subunit can also activate downstream effectors, including phospholipase C (PLC), leading to intracellular calcium mobilization.[7][8][9] Furthermore, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2.[4]

As a competitive antagonist, this compound binds to the H4 receptor and prevents histamine from binding and initiating these downstream signaling events. By blocking H4R activation, this compound effectively inhibits the pro-inflammatory and immunomodulatory functions of histamine mediated through this receptor subtype.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and functional antagonist activity.

Table 1: Receptor Binding Affinity of this compound [3]

| Receptor | Ligand | Ki (nM) |

| Histamine H4 | This compound | 26 |

| Histamine H3 | This compound | 14,100 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound [3]

| Assay | Cell Type | IC50 (nM) |

| Mast Cell Chemotaxis | Mast Cells | 138 |

| Eosinophil Chemotaxis | Eosinophils | 530 |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Histamine H4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H4 receptor. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human histamine H4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Histamine.

-

Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

-

This compound stock solution (in DMSO).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-H4R cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine, and 50 µL of unlabeled histamine.

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Histamine, and 50 µL of varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell and Eosinophil Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the chemotaxis (directed migration) of mast cells and eosinophils towards a chemoattractant.

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells) or eosinophils (e.g., isolated from peripheral blood).

-

Chemoattractant (e.g., histamine or other relevant chemokines).

-

This compound stock solution (in DMSO).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

-

Fibronectin (for coating Transwell inserts).

-

Cell staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Cell Preparation:

-

Isolate and purify mast cells or eosinophils.

-

Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.

-

-

Assay Setup:

-

If using Transwell inserts, coat the underside of the membrane with fibronectin.

-

In the lower wells of the chemotaxis chamber, add assay medium containing the chemoattractant.

-

In the upper chamber, add the cell suspension.

-

To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the compound for 30 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

-

-

Cell Migration Assessment:

-

After incubation, remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (chemoattractant alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Models

This model is used to induce neuropathic pain in rodents to evaluate the analgesic effects of compounds like this compound.

Animals:

-

Male C57BL/6 mice.

Procedure:

-

Anesthesia: Anesthetize the mice with isoflurane.

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a silk suture and then transect them, removing a small section of the distal nerve stump.

-

Ensure the sural nerve remains intact and untouched.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation and transection.

-

-

Drug Administration:

-

This compound can be administered via various routes, such as intrathecally (i.t.) or by oral gavage, at appropriate doses (e.g., 6 µ g/mouse i.t.).[1]

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli applied to the lateral plantar surface of the hind paw (the sural nerve territory).

-

Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.

-

Testing is typically performed before surgery to establish a baseline and then at multiple time points after surgery and drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds or latencies between this compound-treated, vehicle-treated, and sham-operated groups to determine the analgesic effect of the compound.

-

EAE is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

Animals:

-

Female SJL/J mice.

Procedure:

-

EAE Induction:

-

Immunize mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

-

-

Drug Administration:

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

-

Immunological and Histological Analysis:

-

At the end of the experiment, collect spleen and brain tissue.

-

Analyze immune cell populations (e.g., Th1, Th17, Treg cells) in the spleen by flow cytometry.

-

Assess inflammation and demyelination in the spinal cord and brain through histological staining (e.g., Hematoxylin and Eosin, Luxol Fast Blue).

-

-

Data Analysis:

-

Compare the clinical scores, immune cell profiles, and histological findings between this compound-treated and vehicle-treated EAE mice.

-

This model is used to induce an inflammatory bowel disease-like condition in rodents.

Animals:

-

Male Wistar rats.

Procedure:

-

Colitis Induction:

-

Anesthetize the rats.

-

Instill a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol intra-rectally to induce colonic inflammation.

-

-

Drug Administration:

-

Administer this compound orally at doses ranging from 10-100 mg/kg, twice daily.[13]

-

-

Assessment of Colitis:

-

After a set period (e.g., 3 days), euthanize the animals and collect the colon.

-

Score the macroscopic damage to the colon.

-

Measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, in colonic tissue.

-

Measure the levels of pro-inflammatory cytokines, such as TNF-α, in colonic tissue homogenates.

-

Perform histological analysis to assess mucosal damage, inflammation, and neutrophil infiltration.

-

-

Data Analysis:

-

Compare the macroscopic scores, MPO activity, cytokine levels, and histological scores between this compound-treated and vehicle-treated colitis groups.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the histamine H4 receptor and its antagonism by this compound.

Caption: Histamine H4 Receptor Signaling Pathway.

Caption: Experimental Workflow for Chemotaxis Assay.

Caption: Western Blot Workflow for MAPK Phosphorylation.

References

- 1. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of JNJ10191584 in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of JNJ10191584, a potent and selective histamine H4 receptor (H4R) antagonist, with a specific focus on its effects on immune cells. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by acting as a silent antagonist at the histamine H4 receptor.[1][2] This receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, playing a crucial role in inflammatory and immune responses.[3][4][5] By blocking the binding of histamine to the H4R, this compound effectively inhibits downstream signaling cascades that mediate chemotaxis, cytokine release, and the modulation of T-cell differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and activity of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human H4 Receptor | 26 nM | [1][2][6][7][8] |

| Human H3 Receptor | 14.1 µM | [1][6][7][8] | |

| Inhibitory Activity (IC50) | Mast Cell Chemotaxis | 138 nM | [1][6][7] |

| Eosinophil Chemotaxis | 530 nM | [1][6][7] |

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Activity of this compound. This table highlights the high selectivity of this compound for the H4 receptor over the H3 receptor, with a selectivity of over 540-fold, and its potent inhibition of key inflammatory cell migration.[1][6][7][8]

Signaling Pathways

Activation of the histamine H4 receptor on immune cells initiates a signaling cascade primarily through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses such as chemotaxis and cytokine production. This compound, by blocking the initial histamine binding, prevents the initiation of this entire cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the biological activity of this compound.

Mast Cell and Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the ability of this compound to inhibit the migration of mast cells and eosinophils towards a chemoattractant.

-

Apparatus: 48-well Boyden micro-chemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate membrane (e.g., 5 µm pore size for mast cells, 8 µm for eosinophils).

-

Cell Preparation:

-

Mast cells (e.g., bone marrow-derived mast cells) or eosinophils (e.g., isolated from human peripheral blood) are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

-

Assay Procedure:

-

The lower wells of the Boyden chamber are filled with assay medium containing a chemoattractant (e.g., histamine at 1 µM or another relevant chemoattractant like C5a).

-

The membrane is placed over the lower wells.

-

The cell suspension (50 µL) is added to the upper wells.

-

The chamber is incubated for 3 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification:

-

After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off.

-

The membrane is fixed and stained (e.g., with Diff-Quik).

-

The number of migrated cells on the lower surface of the membrane is counted in several high-power fields using a microscope.

-

The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell migration compared to the vehicle control.

-

In Vivo Model of TNBS-Induced Colitis in Rats

This model is used to evaluate the anti-inflammatory effects of this compound in an animal model of inflammatory bowel disease.[4]

-

Animals: Male Wistar rats (200-250 g).

-

Induction of Colitis:

-

Rats are fasted for 24 hours with free access to water.

-

Under light anesthesia, a catheter is inserted intrarectally to a depth of 8 cm.

-

10 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 0.25 mL of 50% ethanol is instilled into the colon.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 10 to 100 mg/kg.[4]

-

Treatment starts on the day of colitis induction and continues for 3 days.

-

-

Assessment of Colitis:

-

Macroscopic Scoring: On day 4, rats are euthanized, and the colon is removed. The colon is scored for macroscopic damage based on the presence of ulceration, inflammation, and adhesions.

-

Myeloperoxidase (MPO) Activity: A section of the colon is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

-

Cytokine Levels: Colon homogenates are analyzed for levels of pro-inflammatory cytokines such as TNF-α using ELISA.

-

Histology: A portion of the colon is fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal and submucosal thickness and neutrophil infiltration.

-

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This model is used to assess the efficacy of this compound in a T-cell-mediated autoimmune disease model that mimics multiple sclerosis.

-

Animals: Female SJL/J mice (8-10 weeks old).

-

Induction of EAE:

-

Mice are immunized subcutaneously with 200 µg of proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant (CFA).

-

On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

-

Drug Administration:

-

This compound is administered orally at a dose of 6 mg/kg once daily, starting from day 10 post-immunization and continuing until day 42.[9]

-

-

Assessment of EAE:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Flow Cytometry: At the end of the study, spleens are harvested, and single-cell suspensions are prepared. Cells are stained with fluorescently labeled antibodies against CD4 and key transcription factors and cytokines (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Tregs, IFN-γ, IL-17) to analyze T-cell populations by flow cytometry.

-

Gene Expression Analysis: Brain tissue is collected, and RNA is extracted. Real-time quantitative PCR (qRT-PCR) is performed to measure the mRNA expression levels of key cytokines and transcription factors.

-

Effects on T-Cell Differentiation and Cytokine Production

This compound has been shown to modulate T-cell responses. In a mouse model of EAE, oral administration of this compound at 6 mg/kg resulted in a reduction in the percentage of Th1, Th9, and Th17 cells in the spleen.[9] This was accompanied by a decrease in the expression of cytokines such as IFN-γ and IL-9 in the brain.[9] These findings suggest that this compound can suppress pro-inflammatory T-cell responses, contributing to its therapeutic potential in autoimmune and inflammatory diseases.

Conclusion

This compound is a highly selective and potent histamine H4 receptor antagonist with significant anti-inflammatory and immunomodulatory properties. Its ability to inhibit the chemotaxis of key immune cells like mast cells and eosinophils, coupled with its capacity to modulate T-cell differentiation and reduce pro-inflammatory cytokine production, underscores its potential as a therapeutic agent for a range of immune-mediated disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of H4R antagonists as a novel class of therapeutics.

References

- 1. hookelabs.com [hookelabs.com]

- 2. benchchem.com [benchchem.com]

- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JNJ-7777120 in Eosinophil and Mast Cell Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in the chemotaxis of eosinophils and mast cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: Histamine H4 Receptor and Cellular Chemotaxis

Histamine, a critical mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including eosinophils and mast cells, positioning it as a key regulator of inflammatory responses.[1][2][3] Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the recruitment of these immune cells to sites of inflammation. The histamine-H4R axis has been identified as a significant pathway mediating the chemotaxis of both eosinophils and mast cells.[1][4]

JNJ-7777120 is the first potent and selective, non-imidazole antagonist of the histamine H4 receptor, with a Ki of 4.5 nM.[5] It exhibits over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes.[5] This specificity makes JNJ-7777120 an invaluable tool for elucidating the physiological and pathological roles of the H4 receptor and a promising candidate for therapeutic intervention in allergic and inflammatory diseases.

JNJ-7777120 and Eosinophil Chemotaxis

JNJ-7777120 has been demonstrated to be a potent inhibitor of histamine-induced eosinophil chemotaxis. Histamine itself induces eosinophil migration with an EC50 of 83 nM, an effect that is mediated through the H4 receptor.[1][6]

Quantitative Data: Inhibition of Eosinophil Functions by JNJ-7777120

The inhibitory effects of JNJ-7777120 on various histamine-induced eosinophil functions are summarized below.

| Function | Agonist | JNJ-7777120 IC50 | Reference |

| Chemotaxis | Histamine (1 µM) | 86 nM | [1][6] |

| Cell Shape Change | Histamine | 0.3 µM | [1] |

| Calcium Mobilization | Histamine | - | [7][8] |

| Adhesion Molecule Upregulation (CD11b/CD18, ICAM-1) | Histamine (0.01-100 µM) | Inhibition observed | [1][6] |

Experimental Protocol: Eosinophil Chemotaxis Assay (Transwell Migration)

A standard method to quantify the effect of JNJ-7777120 on eosinophil chemotaxis is the Transwell migration assay.

1. Eosinophil Isolation:

-

Human eosinophils are isolated from the peripheral blood of healthy or atopic donors.

-

Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Granulocytes are enriched using dextran sedimentation or Ficoll-Paque density gradient centrifugation.

-

Neutrophils are depleted via negative selection using immunomagnetic beads targeting CD16, which is expressed on neutrophils but not eosinophils.

-

The purity of isolated eosinophils should be >95%, as assessed by microscopy of stained cytospins.[2]

2. Chemotaxis Assay:

-

A multi-well chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells is used.

-

The lower wells are filled with a medium containing histamine (e.g., 1 µM) as the chemoattractant.

-

Isolated eosinophils are pre-incubated with varying concentrations of JNJ-7777120 or a vehicle control.

-

The treated eosinophils are then placed in the upper wells.

-

The chamber is incubated for a specified period (e.g., 60-90 minutes) at 37°C in a 5% CO2 atmosphere to allow for cell migration.

-

Following incubation, the membrane is removed, fixed, and stained.

-

The number of migrated cells on the lower side of the membrane is quantified by microscopy.

3. Data Analysis:

-

The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the medium alone.

-

The IC50 value for JNJ-7777120 is determined by plotting the percentage inhibition of chemotaxis against the log concentration of the antagonist.

Signaling Pathway: H4R-Mediated Eosinophil Chemotaxis

The chemotactic response in eosinophils initiated by H4 receptor activation involves coupling to Gαi/o proteins.

Caption: H4R-mediated signaling cascade in eosinophil chemotaxis.

JNJ-7777120 and Mast Cell Chemotaxis

The histamine H4 receptor is also expressed on mast cells and mediates their chemotaxis.[4][9] This suggests a mechanism for mast cell accumulation at sites of allergic inflammation. JNJ-7777120 has been shown to block histamine-induced migration of mast cells.[5][10]

Quantitative Data: Inhibition of Mast Cell Functions by JNJ-7777120

| Function | Conditions | Effect of JNJ-7777120 | Reference |

| Chemotaxis | Histamine-induced | Blocked by 10 µM JNJ-7777120 | [10] |

| Calcium Influx | Histamine-induced | Blocked by 10 µM JNJ-7777120 | [10] |

| Tracheal Mast Cell Migration | In vivo mouse model, histamine-induced | Blocked by 20 mg/kg s.c. JNJ-7777120 | [10] |

Experimental Protocol: Mast Cell Chemotaxis Assay

The protocol for assessing mast cell chemotaxis is similar to that for eosinophils, with modifications for the cell type.

1. Mast Cell Culture:

-

Mouse bone marrow-derived mast cells (BMMCs) can be generated by culturing bone marrow cells in the presence of IL-3 and stem cell factor (SCF).

-

Human mast cell lines (e.g., LAD-2) or primary human mast cells derived from cord blood or lung tissue can also be used.[9][11]

2. Chemotaxis Assay:

-

A Transwell system is utilized as described for eosinophils.

-

The lower chamber contains histamine or another chemoattractant.

-

Mast cells are pre-treated with JNJ-7777120 or vehicle before being added to the upper chamber.

-

After an appropriate incubation period, migrated cells are quantified.

Signaling Pathway: H4R-Mediated Mast Cell Chemotaxis

Similar to eosinophils, H4R-mediated mast cell chemotaxis is dependent on Gαi/o proteins and subsequent activation of phospholipase C (PLC).[4]

Caption: H4R-mediated signaling in mast cell chemotaxis.

Broader Context: Purinergic Signaling in Eosinophil and Mast Cell Function

While the primary focus of this guide is the H4 receptor antagonist JNJ-7777120, it is pertinent to briefly mention the role of purinergic signaling, particularly through the P2X7 receptor, in the broader context of eosinophil and mast cell activation. Extracellular ATP, often released during tissue damage and inflammation, can act as a danger signal.

-

Eosinophils: Eosinophils from asthmatic individuals show increased expression of the P2X7 receptor, and its activation can lead to the production of reactive oxygen species.[12] While direct evidence for P2X7-mediated chemotaxis is limited, other purinergic receptors, like P2Y2, are known to mediate eosinophil migration in response to ATP.[13]

-

Mast Cells: Activation of the P2X7 receptor on human mast cells by ATP can induce calcium influx and degranulation.[14] This represents an alternative, non-IgE-mediated pathway for mast cell activation.

The P2X7 receptor antagonist, JNJ-47965567, has been studied in the context of neuroinflammation, but its direct effects on eosinophil and mast cell chemotaxis are not well-documented in the current literature.[3][15] Future research may explore the potential interplay between histamine and purinergic signaling pathways in regulating immune cell trafficking.

Conclusion and Future Directions

JNJ-7777120, as a selective H4 receptor antagonist, effectively inhibits the chemotaxis of both eosinophils and mast cells in response to histamine. This action is mediated through the blockade of the Gαi/o-PLC signaling pathway. The data presented in this guide underscore the potential of H4R antagonism as a therapeutic strategy for allergic diseases characterized by the infiltration of these key effector cells.

Future research should aim to further delineate the downstream signaling events, explore the in vivo efficacy of JNJ-7777120 in various models of allergic inflammation, and investigate the potential for synergistic effects when combined with antagonists of other chemoattractant pathways.

References

- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incomplete activation of human eosinophils via the histamine H4-receptor: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Eosinophils and Purinergic Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP drives eosinophil effector responses through P2 purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P2X7 receptors induce degranulation in human mast cells. - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Selectivity Profile of JNJ10191584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ10191584, a potent and selective histamine H4 receptor antagonist. The information is compiled from various scientific sources to assist researchers and professionals in the field of drug development.

I. Core Selectivity Profile: Quantitative Data

This compound, also known as VUF6002, is a well-characterized silent antagonist of the histamine H4 receptor.[1][2] Its selectivity has been demonstrated through extensive in vitro studies, which are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Target | Species | Ligand | Assay Type | Kᵢ (nM) | Reference |

| Histamine H4 Receptor | Human | This compound | Radioligand Binding | 26 | [1][2][3][4][5] |

| Histamine H3 Receptor | Human | This compound | Radioligand Binding | 14,100 | [1][2][3][4][5] |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Cell Type | Species | IC₅₀ (nM) | Reference |

| Mast Cell Chemotaxis Inhibition | Mast Cells | --- | 138 | [1][2][3][4][5] |

| Eosinophil Chemotaxis Inhibition | Eosinophils | --- | 530 | [1][2][3][4][5] |

IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

This compound demonstrates a high degree of selectivity for the histamine H4 receptor, with a more than 540-fold greater affinity for the H4 receptor compared to the H3 receptor.[1][2][3][5]

II. Experimental Protocols

The following sections describe representative methodologies for the key experiments used to determine the selectivity profile of this compound.

1. Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for the histamine H4 and H3 receptors.

-

Objective: To measure the affinity of an unlabeled compound (this compound) by its ability to displace a radiolabeled ligand from its receptor.

-

Materials:

-

Cell membranes expressing the human histamine H4 or H3 receptor.

-

Radiolabeled ligand (e.g., [³H]histamine or another suitable radioligand).

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters, representing the amount of bound radiolabeled ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

2. Chemotaxis Assay (for IC₅₀ Determination)

This protocol describes a general procedure for a chemotaxis assay to determine the inhibitory effect of this compound on mast cell and eosinophil migration.

-

Objective: To measure the ability of this compound to inhibit the directional migration of cells towards a chemoattractant.

-

Materials:

-

Isolated mast cells or eosinophils.

-

Chemoattractant (e.g., histamine or another relevant stimulus).

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Cell culture medium.

-

Microscope or plate reader for cell quantification.

-

-

Procedure:

-

Chamber Setup: The lower chamber of the chemotaxis apparatus is filled with medium containing the chemoattractant.

-

Cell Preparation: The cells are pre-incubated with various concentrations of this compound.

-

Cell Seeding: The pre-treated cells are placed in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Cell Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC₅₀ value is determined.

-

III. Signaling Pathways and Visualizations

This compound acts as a silent antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gᵢ/Gₒ family of G proteins.

Histamine H4 Receptor Signaling Pathway

Upon activation by its endogenous ligand histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling by preventing the binding of histamine to the receptor.

References

JNJ10191584 as a chemical probe for H4R studies

An In-Depth Technical Guide to JNJ10191584 as a Chemical Probe for Histamine H4 Receptor (H4R) Studies

Introduction

This compound, also known as VUF 6002, is a potent and highly selective antagonist for the histamine H4 receptor (H4R).[1][2] Its development has been a significant advancement in studying the physiological and pathological roles of H4R, a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[3][4][5][6] As an orally active compound with excellent selectivity for human and rodent H4R, this compound serves as a critical chemical probe for elucidating the receptor's function in inflammatory and immune responses.[1][3][4] This guide provides a comprehensive overview of this compound, including its pharmacological data, key experimental protocols, and the signaling pathways it modulates, to support its use in preclinical research.

Data Presentation: Pharmacological Profile

The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits high affinity for the H4 receptor with minimal interaction with other histamine receptor subtypes, making it an ideal tool for targeted studies.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Species | K_i_ (nM) | Selectivity Fold (vs. H4R) | Reference |

| Histamine H4 Receptor (H4R) | Human | 26 | - | [1][2] |

| Human | 79.42 | - | [7] | |

| Histamine H3 Receptor (H3R) | Human | 14,100 | >540 | [1][2] |

| Human | 3,981 | >50 | [7] |

Table 2: Functional Activity of this compound

| Assay | Cell Type | IC_50_ (nM) | Reference |

| Eosinophil Chemotaxis Inhibition | Human | 530 | [1][7] |

| Mast Cell Chemotaxis Inhibition | Human | 138 | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used to characterize this compound.

Radioligand Binding Assays (for Affinity Determination)

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (K_i_) of this compound for the H4 receptor.

-

Materials:

-

Membrane preparations from cells recombinantly expressing the target receptor (e.g., human H4R).

-

Radioligand, such as [³H]-histamine.

-

This compound at various concentrations.

-

Assay Buffer (e.g., Tris-EDTA buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Methodology:

-

Incubate the cell membrane preparations with a fixed concentration of [³H]-histamine.

-

Add increasing concentrations of this compound to compete with the radioligand for binding to the H4R.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled H4R ligand.[8]

-

Calculate the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves.

-

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]

-

Chemotaxis Assays (for Functional Antagonism)

This assay measures a compound's ability to inhibit the directed migration of immune cells, a key function mediated by H4R.

-

Objective: To determine the functional potency (IC_50_) of this compound in inhibiting H4R-mediated chemotaxis.

-

Materials:

-

Immune cells expressing H4R (e.g., human eosinophils or mast cells).

-

Chemoattractant (e.g., histamine or a selective H4R agonist).

-

This compound at various concentrations.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

-

Methodology:

-

Pre-incubate the immune cells with various concentrations of this compound or vehicle control.

-

Place the chemoattractant in the lower chamber of the chemotaxis apparatus.

-

Add the pre-incubated cells to the upper chamber, separated by the microporous membrane.

-

Incubate the chamber for a sufficient time (e.g., 3 hours) to allow cell migration towards the chemoattractant.[1]

-

Quantify the number of cells that have migrated to the lower chamber, typically by cell counting via microscopy or flow cytometry.

-

Plot the percentage inhibition of cell migration against the concentration of this compound to determine the IC_50_ value.

-

In Vivo Models of Inflammation and Autoimmunity

This compound's oral activity makes it suitable for use in animal models to probe the role of H4R in disease.

-

Objective: To evaluate the therapeutic potential of H4R antagonism in disease models.

-

Example Model 1: TNBS-Induced Colitis in Rats

-

Example Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Protocol: EAE, a model for multiple sclerosis, is induced in SJL/J mice. This compound is administered orally at 6 mg/kg once daily.[6][9]

-

Endpoints: Clinical scoring of disease progression, analysis of T-cell populations (Th1, Th17, Tregs) in the spleen, and mRNA expression of key cytokines and transcription factors in the brain.[6][9]

-

Signaling Pathways and Visualizations

H4R is a G_i_/o protein-coupled receptor. Its activation by histamine initiates a signaling cascade that this compound effectively blocks. This antagonism allows researchers to dissect the downstream consequences of H4R signaling in various cellular contexts.

Caption: H4R signaling pathway blocked by this compound.

Caption: Workflow for evaluating H4R antagonists like this compound.

Caption: Logical framework for using this compound as a chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of JNJ-10191584: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10191584, also known as VUF6002, is a potent and highly selective silent antagonist of the histamine H4 receptor (H4R).[1][2][3][4] This technical guide provides a comprehensive in vitro characterization of JNJ-10191584, summarizing its binding affinity, functional activity, and the experimental protocols used for its evaluation. The histamine H4 receptor is a key player in inflammatory and immune responses, making its antagonists like JNJ-10191584 promising candidates for the development of novel therapeutics for a range of disorders, including allergic rhinitis, asthma, and atopic dermatitis.[5]

Core Data Summary

The in vitro pharmacological profile of JNJ-10191584 is defined by its high affinity for the human histamine H4 receptor and its significant selectivity over other histamine receptor subtypes.[1][2][3]

Table 1: Receptor Binding Affinity of JNJ-10191584

| Target Receptor | Ligand | Assay Type | Kᵢ (nM) | Reference |

| Human Histamine H4 Receptor | JNJ-10191584 | Radioligand Binding | 26 | [1][2][3] |

| Human Histamine H3 Receptor | JNJ-10191584 | Radioligand Binding | 14100 | [1][2][4] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Inhibitory Activity of JNJ-10191584

| Assay | Cell Type | IC₅₀ (nM) | Reference |

| Mast Cell Chemotaxis Inhibition | Mast Cells | 138 | [1][2][4] |

| Eosinophil Chemotaxis Inhibition | Eosinophils | 530 | [1][2][4] |

IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Mechanism of Action

JNJ-10191584 acts as a silent antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). In its natural state, the H4 receptor is activated by histamine, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the chemotaxis of immune cells such as mast cells and eosinophils. By binding to the H4 receptor without activating it, JNJ-10191584 competitively blocks the binding of histamine, thereby inhibiting the downstream signaling events that lead to immune cell migration and inflammation.

Caption: Mechanism of JNJ-10191584 as an H4 receptor antagonist.

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined below. These protocols are based on standard pharmacological practices and are representative of the methods likely used to characterize JNJ-10191584.

Histamine H4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for the histamine H4 receptor.

Caption: Workflow for a radioligand binding assay.

Protocol Details:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human histamine H4 receptor are cultured to approximately 90% confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is stored at -80°C until use.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the assay buffer, the radioligand (e.g., [³H]-histamine), and varying concentrations of the test compound (JNJ-10191584).

-

The reaction is initiated by adding the prepared cell membrane suspension.

-

The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (JNJ-10191584).

-

The IC₅₀ value is determined from the resulting dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Mast Cell and Eosinophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of mast cells or eosinophils towards a chemoattractant.

Caption: Workflow for a mast cell or eosinophil chemotaxis assay.

Protocol Details:

-

Cell Preparation:

-

Mast cells or eosinophils are isolated from appropriate sources (e.g., bone marrow cultures or peripheral blood).

-

The cells are washed and resuspended in a suitable assay medium.

-

-

Chemotaxis Assay (using a Boyden Chamber or similar system):

-

The lower wells of the chemotaxis chamber are filled with assay medium containing a chemoattractant (e.g., histamine or a specific chemokine).

-

A porous membrane (with a pore size that allows cell migration but not passive diffusion) is placed over the lower wells.

-

The isolated cells, pre-incubated with different concentrations of JNJ-10191584 or vehicle control, are added to the upper wells.

-

The chamber is incubated at 37°C in a humidified CO₂ incubator for a period sufficient to allow cell migration (typically a few hours).

-

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed and stained to visualize the migrated cells on the lower surface.

-

The number of migrated cells is quantified by microscopy or by using a fluorescently labeled cell detection method with a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition of chemotaxis is calculated for each concentration of JNJ-10191584 compared to the vehicle control.

-

The IC₅₀ value for the inhibition of chemotaxis is determined by plotting the percentage of inhibition against the log concentration of JNJ-10191584.

-

Conclusion

The in vitro data for JNJ-10191584 clearly demonstrate its high affinity and selectivity for the histamine H4 receptor. Its potent inhibitory effects on mast cell and eosinophil chemotaxis provide a strong rationale for its potential therapeutic use in inflammatory and allergic conditions. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of H4 receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

JNJ10191584: A Technical Guide to its Antagonistic Effect on Mast Cell Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ10191584, a potent and selective antagonist of the histamine H4 receptor (H4R), has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of the effects of this compound on cytokine release from mast cells, a critical component of the immune and allergic response. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this guide serves as a comprehensive resource for researchers and professionals in the field of immunology and drug development. The available data indicates that this compound effectively inhibits mast cell chemotaxis, a key process in the inflammatory cascade. While direct quantitative data on the inhibition of a broad spectrum of cytokines is limited in the currently available literature, the established mechanism of H4R antagonism strongly suggests a significant modulatory effect on pro-inflammatory cytokine secretion.

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory diseases, releasing a plethora of pre-formed and newly synthesized mediators, including a wide array of cytokines, upon activation. The histamine H4 receptor, predominantly expressed on immune cells such as mast cells, has emerged as a key therapeutic target for inflammatory disorders.[1][2] this compound is a selective H4R antagonist that has been shown to modulate immune responses.[1][2] This guide focuses on the specific effects of this compound on mast cell cytokine release, providing a foundational understanding for further research and drug development.

Quantitative Data

The following tables summarize the available quantitative data for this compound's effect on mast cell function.

Table 1: Inhibitory Activity of this compound on Mast Cell Chemotaxis

| Parameter | Cell Type | Value | Reference |

| IC50 | Mast Cells | 138 nM | [1] |

Table 2: Inhibitory Activity of this compound on Eosinophil Chemotaxis

| Parameter | Cell Type | Value | Reference |

| IC50 | Eosinophils | 530 nM | [1] |

Table 3: Inhibition of Cytokine Release from Mast Cells by this compound

| Cytokine | Cell Type | Stimulation | This compound Concentration | % Inhibition / IC50 | Reference |

| TNF-α | Data Not Available | - | - | Data Not Available | - |

| IL-6 | Data Not Available | - | - | Data Not Available | - |

| IL-8 | Data Not Available | - | - | Data Not Available | - |

| Other Cytokines | Data Not Available | - | - | Data Not Available | - |

Experimental Protocols

The following are representative protocols for investigating the effect of this compound on cytokine release from mast cells. These are generalized methodologies based on common practices in the field.

Mast Cell Culture

-

Cell Lines: The human mast cell line LAD2 is a suitable model for these studies.

-

Culture Conditions: LAD2 cells are typically cultured in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Mast Cell Stimulation for Cytokine Release

-

Cell Seeding: Seed LAD2 cells in 24-well plates at a density of 1 x 10^5 cells/well.

-